REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][C:14]1([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:16][CH2:15]1.O.NN>C(O)C>[NH2:3][CH2:12][CH2:13][C:14]1([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23])[CH2:15][CH2:16]1 |f:1.2|
|
Name
|
tert-butyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]cyclopropylcarbamate
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCC1(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1(CC1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 312.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |